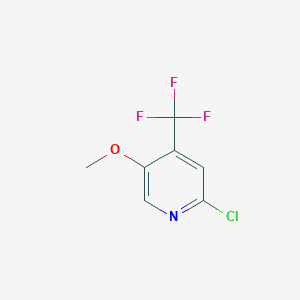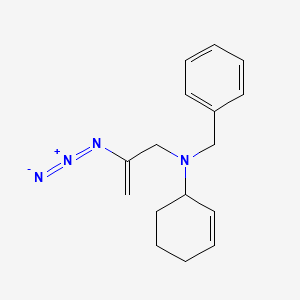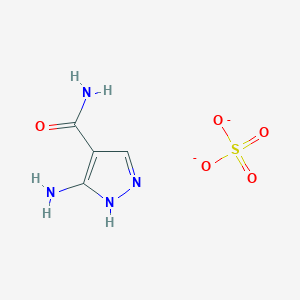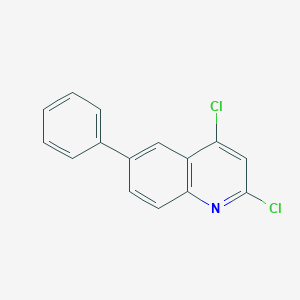
tert-butyl N-(2,2-difluoroethyl)-N-(piperidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(2,2-difluoroethyl)-N-(piperidin-3-yl)carbamate is a synthetic organic compound that features a tert-butyl carbamate group, a difluoroethyl moiety, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2,2-difluoroethyl)-N-(piperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2-difluoroethylamine and a piperidine derivative. The reaction conditions may include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the difluoroethyl group, potentially converting it to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluoroethyl moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Ethyl-substituted carbamates.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(2,2-difluoroethyl)-N-(piperidin-3-yl)carbamate may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: May serve as a lead compound in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: Could be used in the development of new materials or as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action for tert-butyl N-(2,2-difluoroethyl)-N-(piperidin-3-yl)carbamate would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The difluoroethyl group could enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the piperidine ring may provide structural rigidity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl N-(2-chloroethyl)-N-(piperidin-3-yl)carbamate: Similar structure but with a chloroethyl group instead of difluoroethyl.
Tert-butyl N-(2,2-difluoroethyl)-N-(morpholin-4-yl)carbamate: Similar structure but with a morpholine ring instead of piperidine.
Uniqueness
Tert-butyl N-(2,2-difluoroethyl)-N-(piperidin-3-yl)carbamate is unique due to the presence of the difluoroethyl group, which can significantly alter its chemical and biological properties compared to its analogs. The difluoroethyl group may enhance metabolic stability and binding affinity, making it a valuable scaffold in drug design.
Eigenschaften
Molekularformel |
C12H22F2N2O2 |
|---|---|
Molekulargewicht |
264.31 g/mol |
IUPAC-Name |
tert-butyl N-(2,2-difluoroethyl)-N-piperidin-3-ylcarbamate |
InChI |
InChI=1S/C12H22F2N2O2/c1-12(2,3)18-11(17)16(8-10(13)14)9-5-4-6-15-7-9/h9-10,15H,4-8H2,1-3H3 |
InChI-Schlüssel |
DZTYUFHLEYKZKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CC(F)F)C1CCCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,4S,5R,6R,8aS)-6-methylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol](/img/structure/B11824388.png)
![1-Ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11824395.png)





![(1R)-11-but-3-enyl-7,12-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B11824448.png)




![ethyl (2E)-3-{6-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11824494.png)
